molecular formula C6H10N2O2 B067070 6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine CAS No. 171504-79-3

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine

Número de catálogo: B067070
Número CAS: 171504-79-3
Peso molecular: 142.16 g/mol
Clave InChI: XRDPDENMYXYTIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine (MCTP) is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a cyclic amine with a tetrahydropyrazine ring structure that has a methoxycarbonyl group attached to it. MCTP has been synthesized using various methods and has shown promising results in scientific research.

Mecanismo De Acción

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine works by inhibiting the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, emotion, and motivation. By inhibiting the release of dopamine, this compound can help regulate these functions and potentially treat conditions such as Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play important roles in mood regulation. This compound has also been shown to have anxiolytic effects in animal studies, reducing anxiety-like behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in animal studies. However, there are also limitations to its use. The yield of the product can vary depending on the method used, and it has not yet been extensively studied in humans.

Direcciones Futuras

There are several potential future directions for research on 6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine. One area of focus could be on the development of more efficient synthesis methods to increase the yield of the product. Another area of focus could be on the development of this compound derivatives with improved efficacy and fewer side effects. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has shown promising results in scientific research. It has potential applications in the field of neuroscience, particularly in the treatment of Parkinson's disease. While there are limitations to its use, there are also several potential future directions for research on this compound.

Aplicaciones Científicas De Investigación

6-Methoxycarbonyl-1,2,3,4-tetrahydropyrazine has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have an inhibitory effect on the release of dopamine in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by a deficiency of dopamine in the brain.

Propiedades

171504-79-3

Fórmula molecular

C6H10N2O2

Peso molecular

142.16 g/mol

Nombre IUPAC

methyl 1,2,3,4-tetrahydropyrazine-5-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)5-4-7-2-3-8-5/h4,7-8H,2-3H2,1H3

Clave InChI

XRDPDENMYXYTIY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNCCN1

SMILES canónico

COC(=O)C1=CNCCN1

Sinónimos

Pyrazinecarboxylic acid, 1,4,5,6-tetrahydro-, methyl ester (9CI)

Origen del producto

United States

Synthesis routes and methods I

Procedure details

At room temperature, 2-methoxycarbonylpyrazine (1.00 g) was dissolved in methanol. The resulting solution was subjected to catalytic reduction by the addition of 10% palladium-carbon (100 mg) for 2 hours under normal pressure. After the removal of the catalyst by filtration, the solvent was distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (5% methanol-dichloromethane), whereby 6-methoxycarbonyl-1,2,3,4-tetrahydropyrazine (880 mg, 86%) was obtained as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of methyl acetate, 7.8 g of methyl pyrazinecarboxylate (prepared according to Example 1) and 1.5 g of palladium on activated charcoal (10% Pd) were placed in a 500 ml autoclave. The autoclave was flushed twice with nitrogen and twice with hydrogen, the gas being introduced under a pressure of up to 8 bar and allowed to expand again. Hydrogenation was then carried out for 9 hours at 20° C. and a hydrogen pressure of 10 bar, with stirring. The autoclave was then flushed with nitrogen, the reaction mixture was filtered on a suction filter (0.45 μm pore width) and the catalyst was washed with methyl acetate. Crude methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate was obtained by concentration. Other data concerning the title compound was:
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.